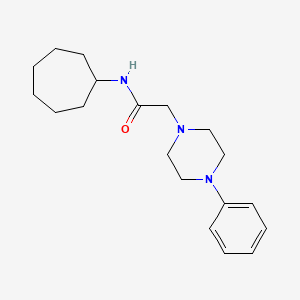

N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide” is a chemical compound that contains a cycloheptyl group, a phenyl group, a piperazine ring, and an acetamide group. These groups are common in many pharmaceutical compounds due to their various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cycloheptyl group, a phenyl group, a piperazine ring, and an acetamide group. The exact structure would need to be confirmed by spectroscopic analysis such as IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions of “N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide” would depend on the conditions and reagents used. It could potentially undergo reactions typical of amines, amides, and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide” would depend on its exact molecular structure. Some potential properties could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .科学研究应用

Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder characterized by recurring seizures. Researchers have synthesized derivatives of N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide and evaluated their anticonvulsant activity in animal models of epilepsy . These molecules were designed as analogs of previously active pyrrolidine-2,5-diones. The results showed that some derivatives exhibited significant anticonvulsant effects, particularly in the maximal electroshock (MES) seizures. Notably, certain compounds also demonstrated activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy.

Alzheimer’s Disease Treatment

In the quest to combat Alzheimer’s disease (AD), researchers have explored N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential acetylcholinesterase inhibitors (AChEIs) . AChEIs play a crucial role in managing AD symptoms by enhancing cholinergic neurotransmission. These derivatives were designed and synthesized with the aim of improving cognitive function and slowing disease progression.

Neuronal Voltage-Sensitive Sodium Channels (Site 2) Binding

In vitro studies revealed that the most potent derivative of this compound (designated as “20”) exhibited moderate binding to neuronal voltage-sensitive sodium channels at site 2 . Sodium channels are essential for neuronal excitability, and their modulation can impact various neurological conditions.

Psychomotor Seizures

Beyond MES seizures, some N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were also tested in the psychomotor seizures (6-Hz model) . Understanding their efficacy in this context provides valuable insights into their potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies

Researchers have emphasized the importance of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity . SAR studies help elucidate the structure-activity relationships, guiding the design of more effective derivatives.

未来方向

作用机制

Target of Action

The primary target of N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide acts as an inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . This leads to enhanced cholinergic neurotransmission, which can help alleviate symptoms of diseases characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Biochemical Pathways

The inhibition of AChE by N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances the signaling in this pathway, which is critical for memory and cognition .

Result of Action

The inhibition of AChE by N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can result in improved memory and cognition, particularly in individuals with Alzheimer’s disease, where cholinergic activity is typically reduced .

属性

IUPAC Name |

N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O/c23-19(20-17-8-4-1-2-5-9-17)16-21-12-14-22(15-13-21)18-10-6-3-7-11-18/h3,6-7,10-11,17H,1-2,4-5,8-9,12-16H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNQBYNPBNYDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR*,8aR*)-4-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5496877.png)

![1-(1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5496891.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5496899.png)

![7-acetyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496911.png)

![2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-furamide](/img/structure/B5496916.png)

![[(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5496931.png)

![5-({4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5496954.png)

![1-(5-bromo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5496964.png)